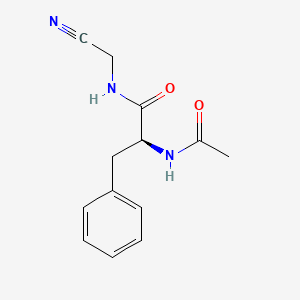
N-acetyl-phenylalanyl-glycine-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-phenylalanyl-glycine-nitrile is a peptide nitrile compound known for its role as a reversible inhibitor of cysteine proteases, such as papain . This compound is characterized by the presence of a nitrile group, which forms a covalent adduct with the thiol group of cysteine in the active site of enzymes . This unique interaction makes it a valuable tool in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-phenylalanyl-glycine-nitrile typically involves the following steps:
Acylation: The starting material, phenylalanine, is acetylated to form N-acetyl-phenylalanine.
Peptide Bond Formation: N-acetyl-phenylalanine is then coupled with glycine to form N-acetyl-phenylalanyl-glycine.
Nitrile Formation: The final step involves the conversion of the carboxyl group of the glycine moiety to a nitrile group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the nitrile group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products:
Hydrolysis: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles.
Scientific Research Applications
N-acetyl-phenylalanyl-glycine-nitrile has several scientific research applications:
Biochemistry: Used as an inhibitor to study the mechanism of cysteine proteases.
Drug Development: Investigated as a potential therapeutic agent for diseases involving cysteine proteases.
Chemical Biology: Employed in the design of enzyme inhibitors and probes for studying enzyme activity.
Mechanism of Action
The mechanism of action of N-acetyl-phenylalanyl-glycine-nitrile involves the formation of a covalent adduct between the nitrile group and the thiol group of cysteine in the active site of enzymes. This interaction inhibits the enzyme’s activity by blocking the catalytic site, preventing substrate binding and subsequent catalysis . The molecular targets include cysteine proteases such as papain .
Comparison with Similar Compounds
- N-acetyl-glycine-nitrile
- N-benzoyl-glycine-nitrile
- Benzoylamidoacetonitrile (hippurylnitrile)
Comparison: N-acetyl-phenylalanyl-glycine-nitrile is unique due to the presence of the phenylalanine side chain, which provides additional stability to the covalently-bound nitrile compared to other similar compounds . This stability enhances its inhibitory potency and makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
ITHLBMBCVIAAIX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

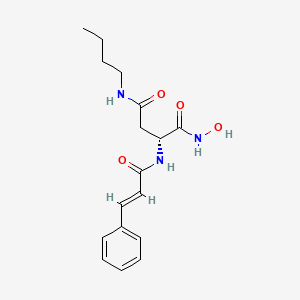
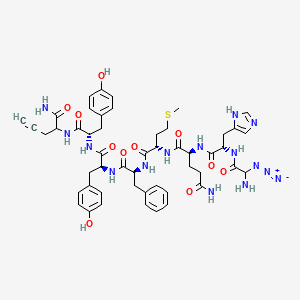
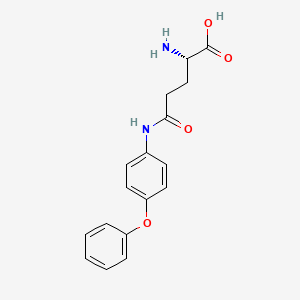
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
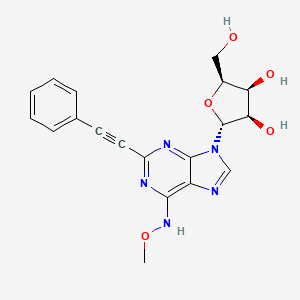
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
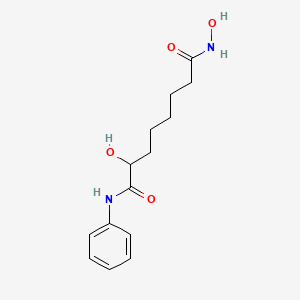
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
